molecular formula C25H22N2O2 B7691662 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

Cat. No.: B7691662
M. Wt: 382.5 g/mol
InChI Key: NDSAUGKVUGHHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as 7MHQTB, is a chemical compound that has attracted significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. In vitro studies have shown that this compound inhibits the activity of various enzymes involved in cancer cell growth, including topoisomerase IIα and cyclin-dependent kinase 2. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial activity, which may be useful in the development of new therapeutics. However, one limitation of using this compound in lab experiments is its relatively low yield, which may limit its availability for large-scale studies.

Future Directions

There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One area of interest is the development of new synthetic methods to improve the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, studies are needed to evaluate the safety and toxicity of this compound in vivo. Finally, the potential use of this compound in combination with other anti-cancer agents or immunotherapies should be explored.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been achieved using various methods, including the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate in the presence of a base, and the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate and benzoyl chloride in the presence of a base. The yield of this compound using these methods ranges from 30-60%.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In vitro studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have anti-microbial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-9-12-22(13-10-17)27(25(29)19-6-4-3-5-7-19)16-21-15-20-11-8-18(2)14-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSAUGKVUGHHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.